molecular formula C14H11BrO2 B1348991 Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS No. 89901-03-1

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Cat. No. B1348991
CAS RN: 89901-03-1
M. Wt: 291.14 g/mol
InChI Key: JHNMJLKCONRGMK-UHFFFAOYSA-N
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Description

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, also known as 4'-Bromobiphenyl-4-carboxylic acid methyl ester, is a compound belonging to the class of organic compounds known as biphenyls. It is an aromatic compound with a molecular formula of C13H11BrO2. This compound is a colorless solid that has a low solubility in water, but is soluble in organic solvents such as methanol, ethanol, and acetone. It is a useful reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Biphenyl Ester Derivatives as Tyrosinase Inhibitors A series of biphenyl ester derivatives were synthesized and evaluated for their anti-tyrosinase activities. Five compounds exhibited significant inhibitory effects, comparable to the standard inhibitor kojic acid. Single-crystal X-ray diffraction studies suggested that the introduction of biphenyl moiety results in a more closely packed crystal structure (Huey Chong Kwong et al., 2017).

Synthesis and Structural Analysis of Biphenyl-ester Liquid Crystals This study synthesized and analyzed 4-substituted phenyl 4'-substituted biphenyl-4-carboxylates with methyl and/or methoxy groups, proving them to be enantiotropic nematogens. Crystal structures were determined for several derivatives, revealing the dominant role of a chain attached to a biphenyl moiety in intermolecular interactions (K. Hori et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated biphenyls can undergo metabolic transformations in the body, such as reduction . These transformations can lead to the formation of metabolites that may interact with various biological targets.

Biochemical Pathways

Brominated biphenyls are known to undergo metabolism by cytochrome p-450-dependent monooxygenases in hepatic microsomes . This process could potentially affect various biochemical pathways in the body.

Pharmacokinetics

It’s known that similar compounds can be metabolized in the body, which can impact their bioavailability .

Result of Action

The metabolic transformations it undergoes could potentially lead to various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Biochemical Analysis

Biochemical Properties

Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in hepatic microsomes, leading to its reduction to biphenyl . This interaction suggests that the compound may act as a substrate for these enzymes, influencing their activity and potentially affecting the metabolism of other compounds processed by cytochrome P-450 enzymes.

Cellular Effects

The effects of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P-450 enzymes can alter the metabolic pathways within cells, leading to changes in the levels of metabolites and the activation or inhibition of specific signaling pathways . These changes can have downstream effects on gene expression and overall cellular function.

Molecular Mechanism

At the molecular level, Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s bromine atom and carboxylate ester group facilitate its binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins . Additionally, the compound’s structure allows it to participate in electrophilic substitution reactions, further affecting its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable up to certain temperatures, but prolonged exposure can lead to its degradation . This degradation can result in the formation of by-products that may have different biochemical activities. Long-term studies in vitro and in vivo have indicated that the compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and enzyme activity .

Dosage Effects in Animal Models

The effects of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and metabolic pathways. At higher doses, toxic or adverse effects can be observed, including disruption of cellular processes and potential toxicity to liver cells due to its interaction with cytochrome P-450 enzymes . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes. These enzymes facilitate the compound’s reduction to biphenyl, which can then enter various metabolic pathways within the cell . The compound’s presence can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical structure, which allows it to interact with lipid membranes and other cellular components .

Subcellular Localization

The subcellular localization of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate is critical for its activity and function. The compound is often found in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Its localization is directed by targeting signals and post-translational modifications that ensure its presence in specific cellular compartments, allowing it to modulate enzyme activity and metabolic pathways effectively .

properties

IUPAC Name

methyl 4-(4-bromophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMJLKCONRGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353273
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89901-03-1
Record name Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89901-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-iodobenzoate, 9.38 g (35.8 mmol), 4-bromophenylboronic acid 7.18 g (35.8 mmol), Pd(PPh3)4, 2.07 g (1.79 mmol), in 180 mL of toluene and 100 mL of ethanol was heated to obtain a clear solution. To the solution was added 30 mL of 4.0M aq. Na2CO3. The reaction mixture refluxed for 4 h at 80° C. The mixture was cooled to room temperature and diluted with 300 mL ethyl acetate. The organic layer was washed with 2×300 mL portions of water, 2×300 mL portions of sat. aq. NaCl, and dried (MgSO4). After the solution was concentrated, the residue was purified by column chromatography (eluted with 7% EtOAc-Heptane) to afford the desired product in 7.8 g (78%) as a white solid. 1H NMR (CDCl3) 8.10 (d, 2H, J=9.0 Hz), 7.62 (d, 2H, J=9.0 Hz), 7.59 (d, 2H, J=9.3 Hz), 7.48 (d, 2H, J=9.3 Hz), 3.95 (s, 3H).
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7.18 g
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100 mL
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180 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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